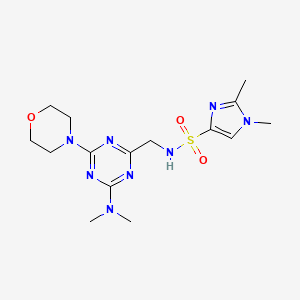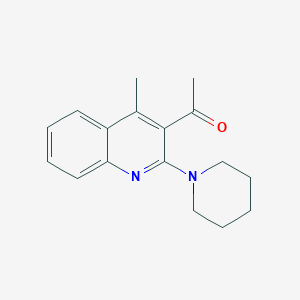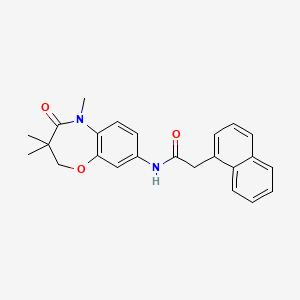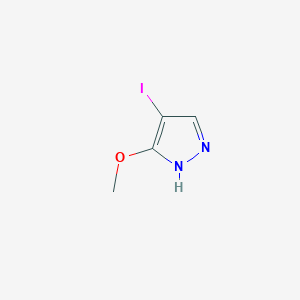
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that falls under the category of sulfonamides. This compound exhibits unique properties due to the presence of various functional groups, which makes it a subject of interest in multiple scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide generally involves multiple steps starting with the preparation of intermediate compounds, followed by a series of condensation, substitution, and sulfonation reactions. Specific details of reagents and conditions vary, but often include reagents such as dimethylamine, morpholine, and triazine derivatives, with reactions typically carried out under controlled temperatures and pH levels.
Industrial Production Methods: : On an industrial scale, this compound may be produced using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Large-scale synthesis might also involve catalytic processes to enhance reaction rates and reduce energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Oxidative conditions can modify the compound's structure, especially targeting the dimethylamino group.
Reduction: : Reduction reactions typically focus on the sulfonamide group, potentially altering its pharmacological activity.
Substitution: : Various substitution reactions can occur, particularly on the triazine and imidazole rings, allowing for functionalization.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are commonly used. These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed: : Depending on the reaction, products can vary widely. For example, oxidative reactions might yield N-((4-(methylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide, while reduction could lead to different sulfonamide derivatives.
Applications De Recherche Scientifique
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide finds applications across various fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological systems.
Medicine: : Investigated for its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of materials with specific properties due to its chemical stability and reactivity.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. Its sulfonamide group can bind to enzymes, inhibiting their activity, which may disrupt cellular processes. The specific pathways involved depend on the biological target, but common mechanisms include enzyme inhibition and interference with DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
Compared to other sulfonamides and triazine derivatives, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
Sulfamethoxazole: : Another sulfonamide with antimicrobial properties.
Aminotriazines: : Compounds with a triazine core, used in various industrial applications.
Imidazole Derivatives: : Known for their biological activity, especially in pharmaceuticals.
These comparisons highlight the distinct features of this compound, making it a compound of significant interest in both research and practical applications.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N8O3S/c1-11-17-13(10-22(11)4)27(24,25)16-9-12-18-14(21(2)3)20-15(19-12)23-5-7-26-8-6-23/h10,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWVRSUDLEFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2860680.png)




![(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2860688.png)
![Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2860690.png)
![methyl 3-[(3,4-dimethylphenyl)({[(3-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2860691.png)


![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane](/img/structure/B2860696.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline](/img/structure/B2860697.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2860702.png)
![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)
